BPK-21 is a compound identified as an electrophilic inhibitor of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response. It was developed as part of a series of nitroalkene-based compounds aimed at modulating inflammatory responses by targeting specific cysteine residues on STING, particularly Cys91. The compound has garnered attention for its potential therapeutic applications in treating diseases associated with dysregulated STING signaling, such as autoimmune disorders.
BPK-21 was synthesized through a series of chemical modifications derived from natural products, specifically targeting the STING pathway. It was highlighted in research focused on understanding how certain compounds can inhibit STING activity by covalently modifying specific cysteine residues. The initial studies were conducted by the Cravatt group, who investigated various electrophilic acrylamide analogs and their effects on STING signaling pathways .
BPK-21 is classified as an electrophilic small molecule and falls under the category of covalent inhibitors. Its primary mechanism involves the modification of cysteine residues in target proteins, specifically Cys91 in STING, impacting the protein's function and downstream signaling pathways related to immune response.
The synthesis of BPK-21 involves several steps that focus on creating a stable nitroalkene structure capable of selectively targeting the STING protein. The general approach includes:
The synthesis process is characterized by:
BPK-21's molecular structure features a nitroalkene moiety that is critical for its reactivity. The compound's structure can be represented as follows:
BPK-21 primarily undergoes nucleophilic addition reactions with thiol groups found in cysteine residues. In particular:
Mass spectrometry has been employed to confirm the formation of adducts between BPK-21 and target proteins, providing insights into its selectivity and binding kinetics .
BPK-21 exerts its effects by:
Experimental data show that treatment with BPK-21 leads to a significant reduction in interferon-stimulated gene expression in various cellular models, indicating effective inhibition of the STING pathway .
Relevant analyses include:
BPK-21 has significant potential applications in scientific research and therapeutic development:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0